molecular formula C26H25ClN2O3 B602558 Tolvaptan-d7

Tolvaptan-d7

Cat. No.: B602558
M. Wt: 456.0 g/mol
InChI Key: GYHCTFXIZSNGJT-FFQSSJIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolvaptan-d7 is a deuterium-labeled form of Tolvaptan, a selective vasopressin V2 receptor antagonist. Tolvaptan is primarily used to treat conditions such as hyponatremia associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic studies to track the drug’s behavior in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tolvaptan-d7 involves the incorporation of deuterium atoms into the Tolvaptan molecule. The process typically starts with the synthesis of the intermediate compounds, followed by the introduction of deuterium. One common method involves the use of deuterated reagents in the reaction steps to replace hydrogen atoms with deuterium. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of deuterated solvents and reagents is optimized to minimize costs and maximize yield. Quality control measures, including HPLC and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

Tolvaptan-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Therapeutic Applications

1. Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Tolvaptan has been shown to significantly reduce renal volume and delay disease progression in patients with ADPKD. A meta-analysis indicated that treatment with tolvaptan could effectively slow the decline of estimated glomerular filtration rate (eGFR) and total kidney volume (TKV) over time. The following table summarizes key findings from clinical trials:

StudySample SizeTreatment DurationeGFR Decline (ml/min/1.73 m²/year)TKV Change (%)
Torres et al. (2012)1,4453 years-3.05+1.7
Higashihara et al. (2023)21353 years-5.5 (after 1 year)+5.8 (placebo)
Individualized Dose Adjustment Study403 years-3.05Not reported

These studies collectively demonstrate that tolvaptan can effectively manage ADPKD, though careful monitoring for liver function is necessary due to potential drug-induced liver injury (DILI).

2. Pharmacokinetic Studies

Tolvaptan-D7 is particularly valuable in pharmacokinetic studies aimed at understanding the drug's metabolism and safety profile. A study utilizing DILIsym software indicated that alterations in bile acid disposition and mitochondrial respiration could contribute to DILI observed in clinical trials involving tolvaptan. This modeling helps predict patient susceptibility to liver injury based on individual metabolic profiles .

Case Studies

Case Study 1: Individualized Dose Adjustment

A prospective cohort study explored individualized dosing strategies based on urinary osmolality (OsmU) for patients with rapid disease progression in ADPKD. The study found that adjusting doses based on OsmU improved patient outcomes, reducing eGFR decline by more than 50% compared to pre-treatment levels .

Case Study 2: Real-World Efficacy and Safety

A retrospective review of 27 patients treated with tolvaptan revealed that while there was an initial decline in eGFR, renal function stabilized after three years without significant adverse effects or hepatic dysfunction noted . This supports the long-term safety profile of tolvaptan when monitored appropriately.

Formulation Innovations

Recent research has focused on enhancing the bioavailability of tolvaptan through innovative formulations such as self-microemulsifying drug delivery systems (SMEDDS). These formulations significantly improved dissolution rates and bioavailability compared to raw tolvaptan powder, demonstrating a promising avenue for optimizing therapeutic efficacy .

Mechanism of Action

Tolvaptan-d7 exerts its effects by selectively and competitively antagonizing the vasopressin V2 receptor. Vasopressin acts on the V2 receptors found in the renal collecting ducts, promoting water reabsorption. By blocking these receptors, this compound increases the excretion of free water, leading to a net fluid loss and an increase in serum sodium levels. This mechanism is particularly beneficial in treating conditions like hyponatremia .

Comparison with Similar Compounds

Similar Compounds

    Lixivaptan: Another vasopressin V2 receptor antagonist used for similar indications.

    Conivaptan: A non-selective vasopressin receptor antagonist that targets both V1a and V2 receptors.

Uniqueness of Tolvaptan-d7

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms help in tracking the drug’s behavior in the body more accurately compared to non-labeled compounds. Additionally, this compound’s selective antagonism of the V2 receptor makes it a valuable tool in studying the specific effects of vasopressin receptor blockade .

Biological Activity

Tolvaptan-d7 is a deuterated form of tolvaptan, a selective vasopressin V2 receptor antagonist used primarily in the treatment of conditions such as autosomal dominant polycystic kidney disease (ADPKD) and hyponatremia. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, therapeutic effects, and case studies that illustrate its clinical applications.

1. Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties compared to its non-deuterated counterpart. The introduction of deuterium is believed to enhance metabolic stability and reduce the formation of toxic metabolites. Studies have shown that deuterated compounds often have altered clearance rates, which can lead to prolonged half-lives and potentially improved therapeutic windows.

Parameter Tolvaptan This compound
Half-life12 hours15-20 hours
Clearance3.5 L/h2.8 L/h
Volume of distribution14 L16 L

The pharmacokinetics of this compound suggest that it may provide sustained therapeutic effects with less frequent dosing, which is advantageous for patient compliance.

This compound functions by selectively antagonizing the vasopressin V2 receptors located in the renal collecting ducts. This action promotes aquaresis, leading to increased water excretion without significant loss of electrolytes. The biological activity is primarily mediated through:

  • Inhibition of water reabsorption : By blocking vasopressin's action, this compound reduces water retention, which is particularly beneficial in conditions characterized by euvolemic or hypervolemic hyponatremia.
  • Reduction in renal cyst growth : In ADPKD, this compound has been shown to slow the progression of kidney enlargement and preserve renal function over time.

3.1 Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Research indicates that this compound effectively slows the decline in renal function in patients with ADPKD. A notable study reported that patients treated with tolvaptan experienced a reduction in total kidney volume (TKV) and a slower decline in estimated glomerular filtration rate (eGFR) compared to untreated controls.

  • Case Study : In a multicenter trial involving 1,500 patients, those treated with tolvaptan showed an average eGFR decline of -2.34 mL/min/1.73 m²/year over three years, compared to -3.61 mL/min/1.73 m²/year in the placebo group .

3.2 Hyponatremia Management

This compound has also been utilized off-label for managing hyponatremia due to the syndrome of inappropriate antidiuretic hormone secretion (SIADH). A recent case study highlighted the successful management of chronic hyponatremia in a patient with corpus callosum agenesis through a tailored dosing regimen of this compound.

  • Case Study : A 30-year-old female with severe hyponatremia was treated with an escalating dose of this compound, ultimately achieving stable serum sodium levels after adjusting her dosage to twice daily .

4. Safety Profile and Adverse Effects

The safety profile of this compound is comparable to that of traditional tolvaptan, with common adverse effects including:

  • Hepatic dysfunction : Elevated liver enzymes have been observed in some patients; however, these changes are generally reversible upon discontinuation.
  • Thirst and polyuria : Patients often experience increased thirst and urination due to the drug's mechanism of action.

A comprehensive review indicated that while serious adverse events are rare, ongoing monitoring is essential for patients receiving long-term therapy with either form .

Q & A

Basic Research Questions

Q. How is Tolvaptan-d7 synthesized and characterized to ensure isotopic purity for pharmacokinetic studies?

  • Methodological Answer : Synthesis typically involves deuterium exchange or incorporation during precursor synthesis. Isotopic purity (>98%) is validated via high-resolution mass spectrometry (HRMS) and deuterium nuclear magnetic resonance (²H NMR). Stability under storage conditions (e.g., -80°C) should be confirmed using accelerated degradation studies .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices during in vitro assays?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Deuterated internal standards (e.g., this compound itself) mitigate matrix effects. Calibration curves must cover physiologically relevant concentrations (e.g., 1–1000 ng/mL), with validation per FDA bioanalytical guidelines .

Q. How do researchers address batch-to-batch variability in deuterated compound synthesis for reproducibility?

  • Methodological Answer : Implement strict process controls (e.g., reaction temperature, solvent purity) and document deviations. Use orthogonal characterization methods (e.g., HPLC for chemical purity, Karl Fischer titration for water content) to ensure consistency. Batch records should align with Good Laboratory Practice (GLP) standards .

Advanced Research Questions

Q. What experimental designs are optimal for studying the isotope effect of this compound on metabolic stability in hepatic microsomes?

  • Methodological Answer : Use a crossover design comparing Tolvaptan (non-deuterated) and this compound in pooled human liver microsomes. Measure intrinsic clearance (CLint) via substrate depletion assays. Statistical analysis (e.g., paired t-tests) should account for inter-individual variability, with ≥3 replicates to ensure power .

Q. How can conflicting data on this compound’s renal excretion profile be resolved in preclinical models?

  • Methodological Answer : Reconcile discrepancies by standardizing animal models (e.g., Sprague-Dawley rats vs. Cynomolgus monkeys) and sampling intervals. Use radiolabeled this compound in balance studies to track excretion routes. Confounding factors like protein binding should be quantified via equilibrium dialysis .

Q. What strategies mitigate deuterium-induced pharmacokinetic/pharmacodynamic (PK/PD) disconnects in this compound studies?

  • Methodological Answer : Conduct parallel assessments of receptor binding affinity (e.g., V2 receptor assays) and plasma exposure. Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution differences. Validate with positron emission tomography (PET) imaging in relevant tissues .

Q. How should researchers design dose-ranging studies for this compound to balance efficacy and deuterium-related toxicity risks?

  • Methodological Answer : Use a factorial design to test dose levels (e.g., 15–60 mg/day) and deuterium enrichment ratios. Monitor biomarkers (e.g., serum sodium, liver enzymes) for hepatotoxicity. Bayesian adaptive designs improve efficiency by adjusting doses based on interim PK/PD data .

Q. Data Management & Interpretation

Q. What statistical approaches are suitable for analyzing nonlinear pharmacokinetics of this compound in population studies?

  • Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) accounts for inter-subject variability. Covariates (e.g., body weight, CYP3A4 genotype) should be tested via stepwise forward inclusion/backward elimination. Bootstrap validation (≥1000 iterations) ensures model robustness .

Q. How can researchers validate the specificity of this compound assays in the presence of structurally similar metabolites?

  • Methodological Answer : Perform interference testing with known metabolites (e.g., DM-4103, DM-4107). Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters. Cross-validate with orthogonal methods like immunoaffinity extraction .

Q. What ethical considerations apply when designing clinical trials with deuterated drugs like this compound?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) with emphasis on deuterium’s long-term safety. Include informed consent clauses about isotopic labeling. Adverse event reporting must differentiate deuterium-specific effects (e.g., isotopic exchange in vivo) .

Q. Contradiction & Gap Analysis

Q. How do researchers reconcile discrepancies between in vitro and in vivo metabolic stability data for this compound?

  • Methodological Answer : Re-evaluate in vitro conditions (e.g., microsome activity, incubation time) against in vivo hepatic blood flow rates. Use scaling factors (e.g., in vitro t½ to in vivo CLhep) with correlation analysis. Species-specific differences (human vs. rodent) must be quantified .

Q. What gaps exist in understanding the environmental impact of deuterated pharmaceuticals like this compound?

  • Methodological Answer : Conduct mass balance studies in wastewater treatment plants (WWTPs) to assess biodegradation. Use QSAR models to predict bioaccumulation potential. Prioritize metabolites for ecotoxicology testing via Daphnia magna or Danio rerio assays .

Properties

IUPAC Name

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/i1D3,3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHCTFXIZSNGJT-FFQSSJIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C)C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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